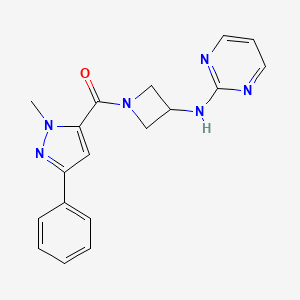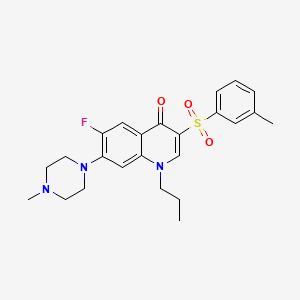![molecular formula C12H19BClFO3Si B2818016 3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid CAS No. 2377611-81-7](/img/structure/B2818016.png)
3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(Tert-butyldimethylsilyl)oxy]-2-chloro-6-fluorophenylboronic acid” is an organic compound with the molecular formula C12H21BO3Si . It appears as an off-white powder . This compound is part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring (C6H5-) substituted with a boronic acid group (B(OH)2), a chlorine atom, and a fluorine atom. Additionally, it contains a tert-butyldimethylsilyl group attached to the phenyl ring via an oxygen atom .Physical And Chemical Properties Analysis
This compound is an off-white powder . It has a molecular weight of 252.19 g/mol .Applications De Recherche Scientifique
Preparation and Stability of Derivatives
Studies have demonstrated the utility of tert-butyldimethylsilyl (TBDMS) derivatives in analytical chemistry, particularly through gas chromatography and mass spectrometry. The preparation of TBDMS derivatives enhances the volatility and detectability of various compounds, enabling their analysis in complex mixtures. For instance, the silylation of alkylphosphonic and methylphosphonic acids with TBDMS reagents under different conditions has been reported, alongside the determination of the stabilities and gas chromatographic retention data of these derivatives (Purdon, Pagotto, & Miller, 1989).
Diagnostic and Pharmacokinetic Applications
TBDMS derivatives have found applications in the diagnostic and pharmacokinetic analysis of biological samples. For example, a method for the capillary gas-chromatographic profiling of the TBDMS derivatives of major catecholamine metabolites and a serotonin metabolite in urine has been developed. This approach aids in the diagnosis and monitoring of diseases characterized by altered metabolism of tyrosine and tryptophan, offering potential applications in the study of mental diseases, pharmacokinetics of aromatic amino acids, and metabolic disorders (Muskiet, Stratingh, Stob, & Wolthers, 1981).
Synthesis and Reactivity in Organic Chemistry
The versatility of TBDMS-protected intermediates in organic synthesis is highlighted through various studies. For instance, the synthesis and reactivity of fluorinated derivatives of nucleosides have been explored, showcasing the role of TBDMS protection in facilitating reactions under specific conditions, thereby expanding the toolkit for nucleoside modification (Solodinin, Helmkay, Ollivier, & Yan, 2020). Another study reported the room temperature synthesis of highly substituted 3-fluorofurans, beginning with the preparation of TBDMS alk-1-en-3-yn-1-yl ethers, demonstrating the utility of TBDMS groups in facilitating fluorination and cyclization reactions (Li, Wheeler, & Dembinski, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxy-2-chloro-6-fluorophenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BClFO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15)10(11(9)14)13(16)17/h6-7,16-17H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFZQPCTJQXFSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClFO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
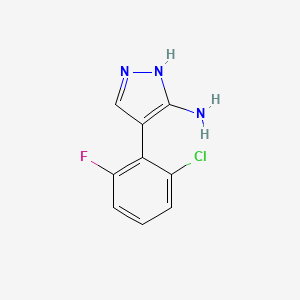
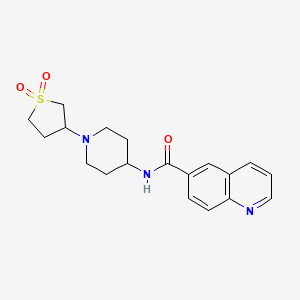
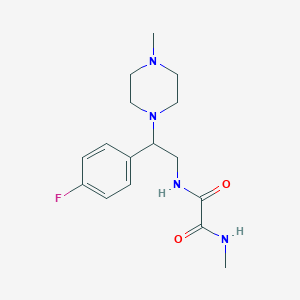
![5-[(2-fluorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2817937.png)
![(E)-1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2817939.png)
![Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2817940.png)
![2-chloro-N-[(1R)-1-(4-fluorophenyl)ethyl]acetamide](/img/structure/B2817941.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817942.png)
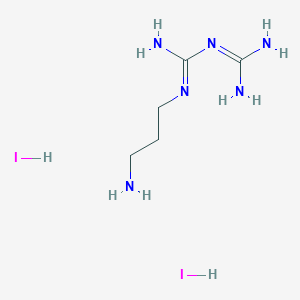
![1-(naphthalen-1-yl)-3-[2-(trifluoromethyl)-2H-1,3-benzodioxol-2-yl]urea](/img/structure/B2817944.png)
![2-[(1S,2R)-2-Ethoxycarbonylcyclopropyl]acetic acid](/img/structure/B2817945.png)
![6-Aminopyrazolo[1,5-a]pyrimidin-7(1h)-one dihydrochloride](/img/no-structure.png)
